Superior Preclinical Tumor Growth Inhibition vs. Docetaxel in a Syngeneic Melanoma Model
In a direct head-to-head preclinical comparison, weekly administration of sudocetaxel as a single agent demonstrated superior tumor growth inhibition compared to docetaxel in a murine B16-F10 melanoma syngeneic tumor model [1]. This model is particularly relevant as it possesses an intact immune system, allowing for the assessment of sudocetaxel's immunomodulatory effects.
| Evidence Dimension | Tumor growth inhibition |
|---|---|
| Target Compound Data | Superior tumor growth inhibition (quantified as statistically significant reduction in tumor volume) |
| Comparator Or Baseline | Docetaxel (at an equivalent maximum tolerated dose, MTD) |
| Quantified Difference | Statistically significant superiority (exact p-value and percentage difference not explicitly stated in the available abstract, but described as 'superior') |
| Conditions | Murine B16-F10 melanoma syngeneic tumor model; weekly dosing |
Why This Matters
Demonstrates a superior efficacy profile in a preclinical model that captures the contribution of the host immune system, a key differentiator for a drug being developed for combination with immunotherapies.
- [1] Demeule, M., et al. (2024). Sudocetaxel Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing. Frontiers in Immunology, 15, 1355945. View Source
